6-Bromo-4-chloro-1-methylphthalazine
Description
6-Bromo-4-chloro-1-methylphthalazine (molecular formula: C₉H₅BrClN₂) is a halogenated phthalazine derivative characterized by a bicyclic aromatic core. The compound features bromine and chlorine substituents at positions 6 and 4, respectively, and a methyl group at position 1. Phthalazines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and organic synthesis.
Properties
CAS No. |
1011291-79-4 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-4-chloro-1-methylphthalazine |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7-3-2-6(10)4-8(7)9(11)13-12-5/h2-4H,1H3 |
InChI Key |
HBRQTPMUSLISFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(N=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1-methylphthalazine typically involves the halogenation of 1-methylphthalazine. One common method is the bromination and chlorination of 1-methylphthalazine using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Catalyst: Iron(III) chloride or aluminum chloride
The reaction proceeds through electrophilic aromatic substitution, where the bromine and chlorine atoms are introduced into the phthalazine ring.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-4-chloro-1-methylphthalazine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1-methylphthalazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-4-chloro-1-methylphthalazine.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-4-chloro-1-methylphthalazine is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicinal chemistry, 6-Bromo-4-chloro-1-methylphthalazine derivatives are investigated for their therapeutic properties. Some derivatives have demonstrated activity against specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used as dyes, pigments, and in the manufacture of polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1-methylphthalazine and its derivatives depends on their specific molecular targets. In medicinal applications, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phthalazine Derivatives
6-Bromo-1,4-dichlorophthalazine (CAS 240400-95-7)
- Molecular Formula : C₈H₃BrCl₂N₂
- Key Differences : Replaces the methyl group at position 1 with a second chlorine atom at position 1.
- Impact: Increased molecular weight (277.93 g/mol vs. ~255.5 g/mol for the target compound) due to additional chlorine. Enhanced electron-withdrawing effects from two chlorines may reduce nucleophilic aromatic substitution (NAS) reactivity compared to the methyl-containing analog. Potential differences in solubility: Halogen-rich structures often exhibit lower aqueous solubility due to increased hydrophobicity .
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one (CAS 2629316-04-5)
- Molecular Formula : C₉H₆BrClN₂O
- Key Differences : Introduces a ketone group at position 1 and a chloromethyl substituent at position 4 instead of chlorine.
- The chloromethyl group (-CH₂Cl) offers a reactive site for further functionalization (e.g., nucleophilic displacement) compared to the chloro substituent in the target compound .
Functional Group Comparisons in Heterocyclic Systems
Benzimidazole Derivatives (e.g., )
- Example: 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
- Key Differences : Replaces the phthalazine core with a benzimidazole ring.
- Impact: Benzimidazoles are more electron-rich due to two adjacent nitrogen atoms, favoring hydrogen bonding and interactions with biological targets (e.g., enzymes). The carboxylic acid group in this derivative enhances water solubility, unlike the non-polar methyl group in the target phthalazine .
Benzodithiazine Derivatives (e.g., )
- Example: 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Key Differences : Incorporates a sulfone group (SO₂) and a hydrazine moiety.
- Impact :
Physicochemical and Spectroscopic Properties
Biological Activity
6-Bromo-4-chloro-1-methylphthalazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrClN2 |
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 6-bromo-4-chloro-1-methylphthalazine |
| CAS Number | 1011291-79-4 |
| Physical State | Solid |
| Appearance | Yellow solid |
The biological activity of 6-Bromo-4-chloro-1-methylphthalazine is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it has been identified as a potential inhibitor of the SOS1-KRas interaction, which plays a crucial role in the signaling pathways associated with various cancers. By blocking this interaction, the compound may prevent the activation of KRas, a well-known oncogene, thereby inhibiting cancer cell proliferation and survival .
Anticancer Properties
Research indicates that derivatives of 6-Bromo-4-chloro-1-methylphthalazine exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit angiogenesis—an essential process for tumor growth—by interfering with proangiogenic cytokines. This antiangiogenic effect is particularly relevant in the development of therapies for solid tumors .
Case Studies
- Inhibition of KRas Activation : A study highlighted the effectiveness of 6-Bromo-4-chloro-1-methylphthalazine in blocking the SOS1-KRas interaction, which is critical for the activation of downstream signaling pathways involved in tumorigenesis. This finding suggests that this compound could be developed into a therapeutic agent for Ras-associated cancers .
- Antioxidant Activity : Additional research has pointed to the antioxidant properties of phthalazine derivatives, including 6-Bromo-4-chloro-1-methylphthalazine. These compounds may help mitigate oxidative stress in cells, contributing to their protective effects against cancer cell proliferation.
Research Findings
Recent studies have explored various aspects of 6-Bromo-4-chloro-1-methylphthalazine's biological activity:
- In Vitro Studies : Laboratory experiments demonstrated that this compound can reduce cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that treatment with this compound leads to apoptosis in cancer cells through pathway modulation involving p53 and Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
